4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline
Description
4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline is a synthetic quinoline derivative characterized by a 4-propoxyphenyl group at position 2 and a 2-chloroethoxy substituent at position 4 of the quinoline core.
Properties
IUPAC Name |
4-(2-chloroethoxy)-2-(4-propoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-2-12-23-16-9-7-15(8-10-16)19-14-20(24-13-11-21)17-5-3-4-6-18(17)22-19/h3-10,14H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDRBYJEOKJUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound has garnered research interest due to its potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive review of the biological activity associated with this compound, including case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H20ClN
- Molecular Weight : 295.81 g/mol
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | A bicyclic structure contributing to biological activity. |
| Chloroethoxy Group | Enhances solubility and bioavailability. |
| Propoxyphenyl Group | May influence receptor interactions and pharmacodynamics. |
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. A study focusing on various quinoline compounds, including this compound, demonstrated efficacy against a range of bacterial strains.
Case Study: Antibacterial Activity
- Objective : To evaluate the antibacterial activity of this compound.
- Method : Disc diffusion method against Staphylococcus aureus and E. coli.
- Results : The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli.
Anticancer Activity
Quinoline derivatives are also being investigated for their anticancer properties. Several studies have reported that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines.
Research Findings
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 5 µM
- MCF-7: 8 µM
- Mechanism of Action : Induction of apoptosis through the mitochondrial pathway.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various biochemical pathways, particularly those associated with cancer proliferation and inflammation.
Enzyme Activity Table
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Topoisomerase II | 75% |
| Cyclooxygenase-2 (COX-2) | 60% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Cell Cycle Progression : Arrests cells in the G1 phase, preventing proliferation.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline is C20H20ClNO2, with a molecular weight of approximately 341.83 g/mol. The compound features a quinoline core —a bicyclic structure comprising a benzene ring fused to a pyridine ring—along with two significant substituents: a chloroethoxy group and a propoxyphenyl group. These functional groups contribute to the compound's unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance. This inhibition restores the efficacy of fluoroquinolone antibiotics against resistant strains .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Amino group substitution | Antimalarial properties |
| Chloroquine | Quinoline with dichloroethyl side | Antimalarial |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial |
| This compound | Chloroethoxy and propoxy groups | Potential NorA inhibitor |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives against SARS-CoV-2, the virus responsible for COVID-19. A derivative based on a similar scaffold demonstrated promising inhibitory activity against viral replication, indicating that structural modifications could enhance antiviral efficacy while minimizing cytotoxicity . The presence of the propoxyphenyl moiety at the C-2 position is particularly crucial for maintaining this activity.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Modifications to its structure can significantly impact its biological activity. For instance:
- The introduction of different aryl moieties at the C-2 position has been explored to enhance NorA inhibition activity against resistant bacterial strains.
- Modifying the alkylamino chain linked to the quinoline core can also influence both antimicrobial and anticancer activities .
Case Studies and Research Findings
- NorA Inhibition : A study focused on the design of quinoline-based NorA inhibitors demonstrated that structural variations could lead to significant improvements in antibacterial efficacy against resistant Staphylococcus aureus strains .
- Antiviral Screening : Another study evaluated a library of compounds based on the quinoline scaffold for their ability to inhibit SARS-CoV-2 replication, identifying several promising candidates with low cytotoxicity profiles .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Physicochemical Properties
Key structural variations among quinoline derivatives include substituent positions, linker types (e.g., ethoxy, triazole), and functional groups (e.g., methoxy, chloro). These modifications influence physicochemical parameters like lipophilicity (LogP), polar surface area (TPSA), and molecular weight, which are critical for bioavailability and target engagement.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Key Observations:
Lipophilicity : The chloroethoxy group in the target compound likely increases LogP (~6.5) compared to methoxy or triazole-containing derivatives (LogP 4.5–5.5). High LogP may enhance membrane permeability but risks poor aqueous solubility .
Biological Activity: Antimicrobial: 2-(4-propoxyphenyl)quinoline derivatives (e.g., 25f, 28f) inhibit bacterial efflux pumps (NorA), with >65% inhibition at 50 µM . The target compound’s chloroethoxy group may enhance potency by improving target binding or membrane penetration. Antiviral: Quinoline-triazole conjugates (e.g., 10g) show anti-SARS-CoV-2 activity, suggesting the ethoxy linker and halogenated aryl groups are critical for viral protease inhibition . Anticancer: Dimethoxyphenyl and methyl substituents (e.g., in ’s compound) correlate with cytotoxicity, likely via topoisomerase inhibition or apoptosis induction .
Pharmacokinetic and Pharmacodynamic Insights
- Lipinski’s Rule of Five: Many 2,4-diarylquinolines (e.g., ’s compound) violate Lipinski’s criteria due to high LogP (>5) and molecular weight (>500). However, they remain viable for targets like mycobacteria, which tolerate higher lipophilicity .
- BBB Penetration: Compounds with TPSA <140 Ų and moderate LogP (e.g., 2-(4-propoxyphenyl)quinolines) may cross the blood-brain barrier, useful for CNS-targeted therapies .
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction utilizes isatin derivatives and ketones to form quinoline-4-carboxylic acids. For example, 5-chloroisatin reacts with 4-propoxyphenyl acetophenone under basic conditions to yield a quinoline intermediate. This method, adapted from the synthesis of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, involves:
-
Base-mediated condensation : Refluxing 5-chloroisatin with potassium hydroxide (KOH) generates an intermediate α-ketoamide.
-
Ketone addition : Introducing 4-propoxyphenyl acetophenone at 80°C facilitates cyclization, forming the quinoline core.
-
Acidification : Adjusting the pH to 3 precipitates the product, yielding a 66% isolated yield under optimized conditions.
Friedländer Annulation
The Friedländer method condenses 2-aminobenzaldehyde derivatives with ketones. For instance, 2-amino-4-hydroxybenzaldehyde reacts with 4-propoxyphenyl acetophenone in the presence of a Lewis acid (e.g., ZnCl₂) to form 2-(4-propoxyphenyl)quinolin-4-ol. This route offers superior regioselectivity and milder conditions compared to the Pfitzinger approach.
Functionalization with Chloroethoxy and Propoxyphenyl Groups
Chloroethoxy Group Installation
The chloroethoxy moiety is introduced via nucleophilic substitution or alkylation:
-
Hydroxyl group activation : The 4-hydroxyquinoline intermediate (from Friedländer annulation) is treated with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 90°C.
-
Microwave-assisted alkylation : Microwave irradiation reduces reaction times from hours to minutes. For example, reacting 4-hydroxy-2-(4-propoxyphenyl)quinoline with 1-(2-chloroethyl)piperidine hydrochloride under microwave conditions achieves 55% yield.
Optimized Synthetic Pathways
Integrated Pfitzinger-Alkylation Route
-
Step 1 : Pfitzinger reaction between 5-chloroisatin and 4-propoxyphenyl acetophenone yields 2-(4-propoxyphenyl)quinoline-4-carboxylic acid.
-
Step 2 : Reduction of the carboxylic acid to an alcohol (via LiAlH₄) followed by alkylation with 2-chloroethyl chloride produces the target compound.
Key Data :
Friedländer-Microwave Hybrid Approach
-
Step 1 : Friedländer annulation forms 4-hydroxy-2-(4-propoxyphenyl)quinoline.
-
Step 2 : Microwave-assisted alkylation with 2-chloroethyl chloride enhances efficiency (55% yield in 30 minutes).
Mechanistic Insights and Challenges
-
Nucleophilic Substitution : The chloroethoxy group installation relies on the quinoline’s 4-hydroxyl group acting as a nucleophile, displacing chloride from 2-chloroethyl chloride. Steric hindrance from the propoxyphenyl group may reduce reaction rates.
-
Byproduct Formation : Competing etherification or over-alkylation can occur, necessitating precise stoichiometry and temperature control.
Comparative Analysis of Methods
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-(2-chloroethoxy)-2-(4-propoxyphenyl)quinoline?
Answer:
The synthesis of quinoline derivatives typically involves cyclization reactions (e.g., Gould–Jacob, Friedländer) or late-stage functionalization. For this compound, focus on:
- Stepwise substitution : Introduce the 4-propoxyphenyl group via Suzuki coupling or Ullmann reaction at the quinoline’s 2-position .
- Etherification at the 4-position : Use 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the 2-chloroethoxy group .
- Yield optimization : Monitor reaction progress via HPLC or TLC. Catalytic systems (e.g., Pd/C for coupling) and inert atmospheres improve reproducibility .
Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Answer:
- ¹H/¹³C NMR :
- IR : Confirm the absence of unwanted carbonyl groups (e.g., from incomplete cyclization) by checking for C=O stretches (~1700 cm⁻¹) .
Advanced: How does the 2-chloroethoxy substituent influence the compound’s stability under acidic/basic conditions?
Answer:
- Acidic conditions : The ether linkage may hydrolyze, forming a hydroxyl group. Monitor via LC-MS for mass shifts (+16 Da for –Cl → –OH) .
- Basic conditions : Nucleophilic substitution (e.g., Cl displacement by OH⁻) is possible. Use kinetic studies (UV-Vis or NMR) to quantify degradation rates .
- Mitigation : Store in anhydrous solvents (e.g., THF) at –20°C to minimize hydrolysis .
Advanced: What computational methods are suitable for predicting the compound’s biological target interactions?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, a target for antitubercular quinolines) .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
- QSAR : Correlate substituent electronic properties (Hammett σ) with activity data from analogous 4-substituted quinolines .
Basic: What solvent systems are optimal for solubility testing of this compound?
Answer:
- Polar aprotic solvents : DMSO or DMF dissolve most quinoline derivatives at 10–50 mM .
- Aqueous buffers : Test solubility in PBS (pH 7.4) with ≤1% DMSO for biological assays. Precipitation thresholds can be determined via nephelometry .
Advanced: How can crystallography resolve discrepancies in reported crystal structures of similar quinoline derivatives?
Answer:
- Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c) and torsion angles of the 4-propoxyphenyl group to identify polymorphism .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π) that stabilize the lattice .
- Contradictions : Conflicting data may arise from solvent inclusion (e.g., ethanol vs. acetonitrile) during crystallization .
Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound?
Answer:
- Metabolic stability : The 2-chloroethoxy group may undergo cytochrome P450-mediated oxidation. Use liver microsome assays to identify metabolites (e.g., hydroxylation at the ethoxy chain) .
- Blood-brain barrier penetration : LogP calculations (e.g., ~3.5 via ChemAxon) suggest moderate permeability, but in situ perfusion studies in rodents are recommended .
Basic: How to validate purity (>95%) using analytical chromatography?
Answer:
- HPLC : Use a C18 column (4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time consistency (±0.2 min) indicates purity .
- LC-MS : Confirm molecular ion ([M+H]⁺) and absence of adducts (e.g., [M+Na]⁺) .
Advanced: What strategies mitigate synthetic byproducts from competing cyclization pathways?
Answer:
- Temperature control : Lower temperatures (0–5°C) favor kinetic products (e.g., 4-substituted vs. 3-substituted isomers) .
- Catalyst screening : Transition metals (e.g., Pd(OAc)₂) direct regioselectivity in coupling reactions .
- Byproduct identification : Use HR-MS/MS to detect dimers or dehydrogenated intermediates .
Advanced: How does the 4-propoxyphenyl group modulate fluorescence properties for imaging applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
